molecular formula C24H18N4O3 B2445046 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 477493-70-2

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No. B2445046
CAS RN: 477493-70-2
M. Wt: 410.433
InChI Key: QRHHHZXJDBWMNA-UHFFFAOYSA-N
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Description

“N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide” is a complex organic molecule that contains a benzimidazole ring, a phenyl ring, and a pyrrolidinone ring. Benzimidazoles are a class of compounds that have been studied for their potential biological activities . Pyrrolidinones are a type of lactam, a cyclic amide, and have been used in various chemical syntheses .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, includes a benzimidazole moiety, a phenyl ring, and a pyrrolidinone ring. These rings are likely to influence the compound’s physical and chemical properties, as well as its potential biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole and pyrrolidinone rings could influence its solubility, stability, and reactivity .

Scientific Research Applications

Antiviral Applications

Compounds structurally related to N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide have been designed and tested as antirhinovirus agents. For example, a series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines showed strong antirhinovirus activity without apparent cellular toxicity (Hamdouchi et al., 1999).

Antimicrobial and Antiulcer Applications

Imidazo[1,2-a]pyridines substituted at the 3-position synthesized as potential antisecretory and cytoprotective antiulcer agents demonstrated good cytoprotective properties in ethanol and HCl-induced ulcer models, though none displayed significant antisecretory activity (Starrett et al., 1989).

Antimycobacterial Activity

Imidazo[1,2-a]pyridine-3-carboxamide derivatives bearing a variety of linkers showed considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains, highlighting their potential as antimycobacterial agents (Lv et al., 2017).

Antiallergic Agents

N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides were synthesized and tested for antiallergic activity, showing potential as clinically useful antiallergic agents with significant potency in rat passive cutaneous anaphylaxis assay compared to disodium cromoglycate (Honma et al., 1983).

Anti-Inflammatory Applications

Compounds including N-(3-chloro-2-oxo-4-phenyl-1-azetidinyl) derivatives demonstrated anti-inflammatory activity, highlighting their therapeutic potential in managing inflammation (Kalsi et al., 1990).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For example, some benzimidazoles have been studied for their anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its intended use. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its observed or potential biological activities. For example, if it shows promise as an anticancer agent, future research could focus on optimizing its structure for increased potency and selectivity .

properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O3/c29-21-11-12-22(30)28(21)18-8-4-6-16(14-18)24(31)25-17-7-3-5-15(13-17)23-26-19-9-1-2-10-20(19)27-23/h1-10,13-14H,11-12H2,(H,25,31)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHHHZXJDBWMNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

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